Receptor Binding Selectivity: Fananserin D2 Negligibility Versus Risperidone and Olanzapine
Fananserin exhibits a distinct binding profile characterized by high affinity at 5-HT2A (Ki = 0.26-0.37 nM) and D4 (Ki = 2.93 nM) receptors, with negligible affinity for the D2 receptor (Ki = 726 nM). This yields a D2/5-HT2A selectivity ratio of approximately 2792, which is 15-fold higher than risperidone (D2 Ki = 3.13 nM, ratio ~175) and more than 900-fold higher than olanzapine (D2 Ki = 11 nM, ratio ~3) [1]. Consequently, fananserin provides a chemical tool that functionally isolates D4/5-HT2A antagonism from D2-mediated effects, whereas risperidone and olanzapine are classified as D2/5-HT2A dual antagonists with potent D2 activity [2][3].
| Evidence Dimension | D2 receptor binding affinity (Ki) and D2/5-HT2A selectivity ratio |
|---|---|
| Target Compound Data | Fananserin: D2 Ki = 726 nM; 5-HT2A Ki = 0.26 nM; Ratio = 2792 |
| Comparator Or Baseline | Risperidone: D2 Ki = 3.13 nM; 5-HT2A Ki = 0.4 nM; Ratio ~175 | Olanzapine: D2 Ki = 11 nM; 5-HT2A Ki = 4 nM; Ratio ~3 |
| Quantified Difference | Fananserin D2/5-HT2A ratio exceeds risperidone by ~15-fold and olanzapine by >900-fold |
| Conditions | In vitro radioligand binding assays using recombinant human receptors (fananserin); cloned receptor binding assays (risperidone and olanzapine) |
Why This Matters
Procurement of fananserin rather than clinically approved antipsychotics is essential for experiments designed to interrogate D4 and 5-HT2A signaling pathways without confounding D2 receptor engagement.
- [1] NCATS Inxight Drugs. FANANSERIN Substance Profile. UNII: 38QJ762ET6. Accessed 2026. View Source
- [2] ChemExper. Olanzapine Chemical Directory Entry. Accessed 2026. View Source
- [3] Truffinet P, et al. Placebo-controlled study of the D4/5-HT2A antagonist fananserin in the treatment of schizophrenia. Am J Psychiatry. 1999;156(3):419-25. View Source
